

The Discovery of TD-198946: A Thienoindazole Derivative for Cartilage Regeneration

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Compound of Interest

Compound Name: TD-198946

Cat. No.: B15560503

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TD-198946 is a small molecule thienoindazole derivative identified as a potent chondrogenic agent. Initially investigated as a novel disease-modifying osteoarthritis drug (DMOAD), its therapeutic potential has been explored in the context of both osteoarthritis (OA) and intervertebral disc degeneration (IDD). This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to **TD-198946**.

Discovery and Screening

TD-198946 was identified through a multi-step screening process from a library of 2500 natural and synthetic small compounds. The objective was to find a DMOAD candidate capable of repairing cartilage by promoting chondrogenic differentiation while suppressing aberrant hypertrophy. The screening utilized a Col2GFP-ATDC5 system to identify compounds that could induce chondrogenesis.^[1]

Mechanism of Action

The chondrogenic and protective effects of **TD-198946** are mediated through multiple signaling pathways, demonstrating a multi-faceted mechanism of action.

- Regulation of Runx1 Expression: A primary mechanism of **TD-198946** involves the regulation of the transcription factor Runx1.^{[1][2]} Runx1 expression is downregulated in both mouse and human osteoarthritic cartilage. **TD-198946** has been shown to upregulate Runx1 mRNA levels, which in turn promotes the expression of chondrogenic markers like Collagen Type II Alpha 1 Chain (Col2a1).^[3]
- Activation of the PI3K/Akt Signaling Pathway: In the context of intervertebral disc degeneration, **TD-198946** enhances the production of glycosaminoglycans (GAGs) in nucleus pulposus (NP) cells. This effect is primarily mediated through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.^{[4][5]} The use of an Akt inhibitor was shown to suppress the **TD-198946**-induced enhancement of GAG production.^{[4][5]}
- Involvement of the NOTCH3 Signaling Pathway: In human synovium-derived stem cells (hSSCs), **TD-198946** enhances chondrogenic potential through the NOTCH3 signaling pathway. Microarray analysis revealed a significant upregulation of NOTCH pathway-related genes and their targets in hSSCs treated with **TD-198946**.^[2] The effects of **TD-198946** were diminished by the administration of a NOTCH signal inhibitor.^[2]

Data Presentation

In Vitro Efficacy of TD-198946

Cell Type	Assay	Effective Concentration	Observed Effect	Reference
ATDC5, C3H10T1/2, Primary Mouse Chondrocytes	Gene Expression (Col2a1, Acan)	1-10 μ M (maximum effect)	Dose-dependent stimulation of chondrocyte markers	[6]
Human Nucleus Pulposus Cells (hNPCs)	GAG Synthesis	100 nM (highest effect)	Enhanced GAG production	[5]
Mouse Nucleus Pulposus Cells (mNPCs)	GAG Synthesis	1 nM - 1 μ M	Enhanced GAG production	[5]
C3H10T1/2 Cells	Gene Expression (Runx1)	100 nM	Upregulation of Runx1 mRNA	[3]

Experimental Protocols

Cell Culture and Differentiation

- ATDC5 and C3H10T1/2 Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μ g/mL). For chondrogenic differentiation, cells were treated with varying concentrations of **TD-198946**. [6]
- Human Synovium-Derived Stem Cells (hSSCs): hSSCs were cultured with or without **TD-198946** for 7 days during expansion. Subsequently, cells were transitioned to a three-dimensional pellet culture supplemented with bone morphogenetic protein-2 (BMP2) and/or transforming growth factor beta-3 (TGF β 3) to induce chondrogenesis. [2]
- Nucleus Pulposus (NP) Cell Micromass Culture: Mouse NP cells were cultured in a two-dimensional micromass system. Cells were treated with **TD-198946** (1 nM to 1 μ M) or vehicle for 7 days. [5]

Quantification of Glycosaminoglycan (GAG) Synthesis

- Alcian Blue Staining: Micromass cultures of NP cells were stained with Alcian blue to visualize GAGs.[5]
- Sulfated GAG Quantification: The amount of sulfated GAGs in cell cultures was quantified. Data were normalized to total protein content. Statistical analysis was performed using one-way ANOVA followed by the Dunnett test.[5]

Gene Expression Analysis

- Real-Time PCR: Total RNA was extracted from cultured cells, and cDNA was synthesized. Real-time PCR was performed to analyze the expression of chondrogenic marker genes such as Acan, Has2, and Col2a1.[5]
- Microarray Analysis: Microarray analysis was conducted on **TD-198946**-treated hSSCs to identify differentially expressed genes, which revealed the upregulation of the NOTCH signaling pathway.[2]

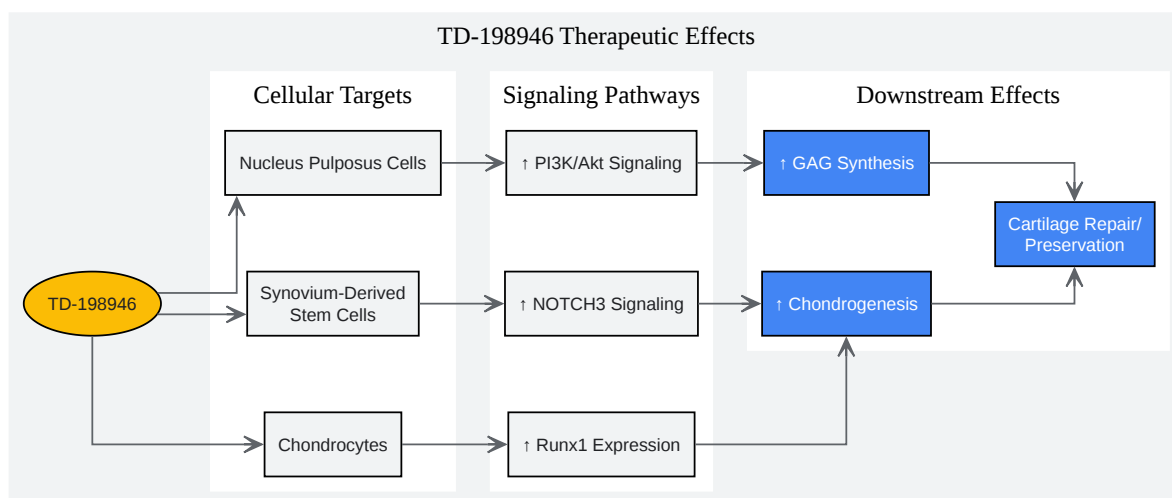
Western Blot Analysis for Signaling Pathways

- PI3K/Akt Pathway: To investigate the involvement of the PI3K/Akt pathway, human NP cells were treated with **TD-198946**. Cell lysates were subjected to western blotting to detect the phosphorylation levels of Akt. An Akt inhibitor was used to confirm the pathway's role in GAG synthesis.[4][5]

In Vivo Animal Models

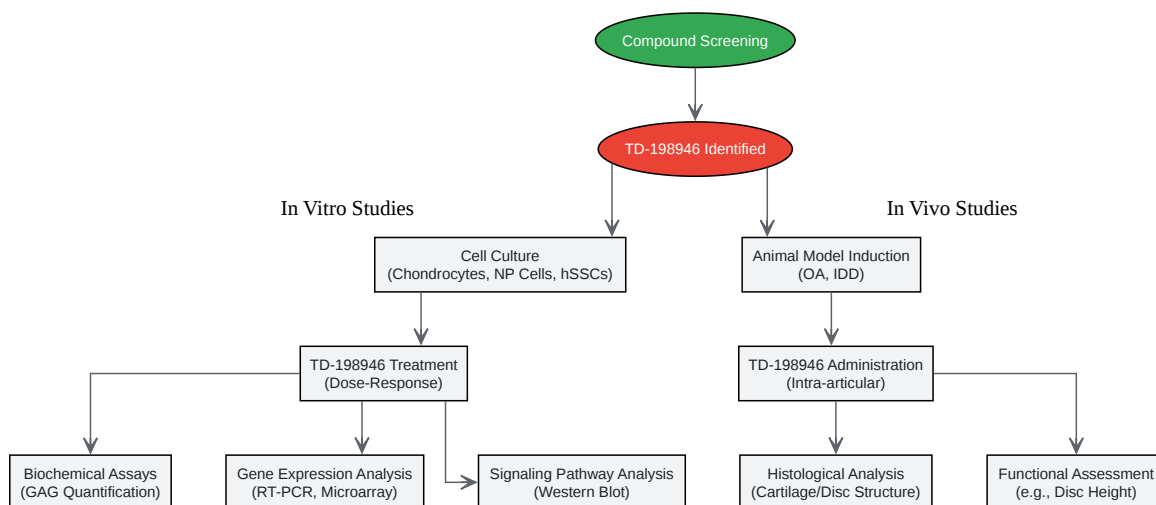
- Surgically-Induced Osteoarthritis Mouse Model: Osteoarthritis was induced in mice through surgical destabilization of the medial meniscus. **TD-198946** was administered via intra-articular injections. The efficacy was evaluated in both a prevention model (injections starting at the time of surgery) and a repair model (injections starting 4 weeks post-surgery).[1]
- Mouse Tail-Disc Puncture Model for IDD: Intervertebral disc degeneration was induced in a mouse model by puncturing the tail disc. The therapeutic effects of **TD-198946** were assessed in both an immediate treatment model and a latent treatment model (treatment initiated 2 weeks after puncture). Disc height and NP structure preservation were evaluated.[4][5]

Visualizations



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Caption: Signaling pathways activated by **TD-198946** in different cell types.



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Caption: General experimental workflow for the investigation of **TD-198946**.

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